molecular formula C13H14O2 B1607383 2-Benzylcyclohexane-1,3-dione CAS No. 22381-56-2

2-Benzylcyclohexane-1,3-dione

Cat. No.: B1607383
CAS No.: 22381-56-2
M. Wt: 202.25 g/mol
InChI Key: MVOXCTRDLYPXRG-UHFFFAOYSA-N
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Description

2-Benzylcyclohexane-1,3-dione is an organic compound with the molecular formula C₁₃H₁₄O₂ It is a derivative of cyclohexane-1,3-dione, where a benzyl group is attached to the second carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylcyclohexane-1,3-dione typically involves the alkylation of cyclohexane-1,3-dione with benzyl halides in the presence of a base. One common method is the reaction of cyclohexane-1,3-dione with benzyl chloride in the presence of potassium ethoxide and ethanol . The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the benzyl halide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like benzyl chloride and potassium ethoxide are used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted cyclohexane-1,3-dione derivatives.

Scientific Research Applications

2-Benzylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in the context of herbicidal activity, the compound inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the disruption of metabolic processes and ultimately the death of the plant.

Comparison with Similar Compounds

2-Benzylcyclohexane-1,3-dione can be compared with other similar compounds such as:

    Cyclohexane-1,3-dione: The parent compound without the benzyl group.

    2-Phenylcyclohexane-1,3-dione: A similar compound with a phenyl group instead of a benzyl group.

    2-(2,2-Dimethylcyclopropyl)-cyclohexane-1,3-dione: A derivative with a cyclopropyl group.

Uniqueness: The presence of the benzyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other cyclohexane-1,3-dione derivatives and enhances its utility in various applications.

Properties

IUPAC Name

2-benzylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOXCTRDLYPXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346011
Record name 2-benzylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22381-56-2
Record name 2-benzylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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